molecular formula C10H10F3NO3S B1434669 4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl trifluoromethanesulfonate CAS No. 1373028-22-8

4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl trifluoromethanesulfonate

Cat. No. B1434669
CAS RN: 1373028-22-8
M. Wt: 281.25 g/mol
InChI Key: WFMHVJPGRIFIHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives are a class of compounds that have been studied for their potential applications in various fields . They are structural fragments of alkaloids and exhibit a wide spectrum of biological activity .


Synthesis Analysis

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives has been achieved through various methods . One method involves the direct oxidation of 2,3-cyclopentenopyridine analogues using Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant . Another method involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .


Molecular Structure Analysis

The molecular structure of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives has been studied by X-ray structural analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives include oxidation, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .

Scientific Research Applications

Organic Synthesis

The compound “4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl trifluoromethanesulfonate” can be utilized in organic synthesis, particularly in the formation of cyclopentapyridine analogues. These analogues are valuable intermediates in the synthesis of various organic molecules, which can have applications ranging from pharmaceuticals to materials science .

Catalysis

Due to its structural features, this compound may act as a catalyst or a ligand for catalysts in chemical reactions. The trifluoromethanesulfonate group is known for its ability to activate substrates for nucleophilic attack, which is a critical step in many catalytic cycles .

Medicinal Chemistry

Compounds with the cyclopentapyridine core are often explored for their potential medicinal properties. The trifluoromethanesulfonate group could enhance the bioavailability or binding affinity of drug candidates containing this moiety .

Material Science

The electronic properties of cyclopentapyridine derivatives make them candidates for use in material science, such as in the development of organic semiconductors or photovoltaic materials .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent due to its unique chemical structure, aiding in the identification or quantification of similar compounds .

Environmental Chemistry

The compound’s reactivity with various environmental pollutants could be studied to develop new methods for pollution control or remediation strategies .

Safety And Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety measures. For example, avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3S/c1-6-5-9(14-8-4-2-3-7(6)8)17-18(15,16)10(11,12)13/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMHVJPGRIFIHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1CCC2)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl trifluoromethanesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl trifluoromethanesulfonate
Reactant of Route 2
Reactant of Route 2
4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl trifluoromethanesulfonate
Reactant of Route 3
Reactant of Route 3
4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl trifluoromethanesulfonate
Reactant of Route 4
Reactant of Route 4
4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl trifluoromethanesulfonate
Reactant of Route 5
Reactant of Route 5
4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl trifluoromethanesulfonate
Reactant of Route 6
Reactant of Route 6
4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl trifluoromethanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.